molecular formula C21H20N4O3S2 B280784 N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)NAPHTHALEN-1-YL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)NAPHTHALEN-1-YL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B280784
M. Wt: 440.5 g/mol
InChI Key: MFEOAVQPFYZKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)NAPHTHALEN-1-YL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring substituted with a hydroxy group, a triazole ring, and a sulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ammonium thiocyanate, which is often employed in the synthesis of triazole rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)NAPHTHALEN-1-YL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the sulfonamide group may result in the formation of various substituted derivatives.

Scientific Research Applications

N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)NAPHTHALEN-1-YL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)NAPHTHALEN-1-YL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)NAPHTHALEN-1-YL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a hydroxy group, triazole ring, and sulfonamide group, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C21H20N4O3S2/c1-13(2)14-7-9-15(10-8-14)30(27,28)25-18-11-19(29-21-22-12-23-24-21)20(26)17-6-4-3-5-16(17)18/h3-13,25-26H,1-2H3,(H,22,23,24)

InChI Key

MFEOAVQPFYZKIH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4

Origin of Product

United States

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